molecular formula C14H16FN3 B11790898 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B11790898
M. Wt: 245.29 g/mol
InChI Key: HQGSLNJKZZGFLR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydroimidazo[1,2-A]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-(4-fluorophenyl)ethanone with bromine in acetic acid, followed by cyclization with suitable reagents, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,5-dimethyl-7,8-dihydro-6H-imidazo[1,2-a]pyrazine

InChI

InChI=1S/C14H16FN3/c1-14(2)9-16-7-13-17-12(8-18(13)14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3

InChI Key

HQGSLNJKZZGFLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=NC(=CN21)C3=CC=C(C=C3)F)C

Origin of Product

United States

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